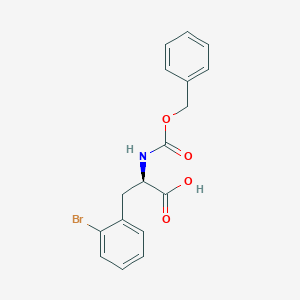

(R)-acide 2-(((benzyloxy)carbonyl)amino)-3-(2-bromophényl)propanoïque

Vue d'ensemble

Description

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid is a chiral compound with significant potential in various fields of chemistry and biology It is characterized by the presence of a benzyloxycarbonyl-protected amino group and a bromophenyl group attached to a propanoic acid backbone

Applications De Recherche Scientifique

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through various organic synthesis techniques, including the use of Grignard reagents or other carbon-carbon bond-forming reactions.

Industrial Production Methods: Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or acids.

Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of palladium on carbon (Pd/C) can effectively remove the protecting group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Benzylic alcohols or acids.

Reduction: Free amino group.

Substitution: Various substituted phenyl derivatives.

Mécanisme D'action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, which can then participate in various biochemical reactions. The bromophenyl group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

®-2-(((Benzyloxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid: Similar structure but with the bromine atom at the para position.

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid: Similar structure with a chlorine atom instead of bromine.

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the ortho position in ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid imparts unique reactivity and binding properties compared to its analogs. This positional isomerism can influence the compound’s interaction with molecular targets and its overall chemical behavior.

Activité Biologique

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid, also known as Cbz-2-Bromo-D-Phenylalanine, is a chiral compound with significant implications in both synthetic chemistry and biological research. Its unique structure, featuring a benzyloxycarbonyl-protected amino group and a bromophenyl moiety, allows it to serve as a versatile building block in the synthesis of biologically active molecules. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

- IUPAC Name : (2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

- CAS Number : 123098-44-2

- Molecular Formula : CHBrNO

- Molecular Weight : 378.22 g/mol

The biological activity of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, enabling participation in biochemical reactions. The bromophenyl group is thought to enhance binding affinity to specific molecular targets, thus modulating enzymatic activity or receptor interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid. For instance, derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several synthesized compounds, revealing that some exhibited potent antibacterial effects.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |

|---|---|---|---|

| Cbz-2-Bromo-D-Phenylalanine | 32 | 64 | E. coli |

| Cbz-2-Bromo-D-Phenylalanine | 16 | 32 | S. aureus |

| Cbz-2-Bromo-D-Phenylalanine | 64 | 128 | S. enteritidis |

The most sensitive strains included Escherichia coli and Staphylococcus aureus, while Salmonella enteritidis showed the highest resistance .

Enzyme Inhibition Studies

In addition to antibacterial activity, (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain proteases involved in bacterial cell wall synthesis, thereby providing a mechanism for its antibacterial effects. Further research is needed to elucidate the specific enzymes targeted and the nature of the inhibition .

Case Studies

- Study on Antibacterial Efficacy : A recent study synthesized several derivatives of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid and evaluated their antibacterial properties against common pathogens. The results indicated that modifications in the bromophenyl group significantly affected antibacterial potency, suggesting that structural variations can be optimized for enhanced efficacy .

- Enzyme Interaction Analysis : Another investigation focused on the interaction of this compound with serine proteases. Using molecular docking studies, researchers identified key binding interactions between the compound and the active site of the enzyme, supporting its potential use as a lead compound for developing new antibacterial agents .

Propriétés

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRUVLWVVBIRGJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624574 | |

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123098-44-2 | |

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.